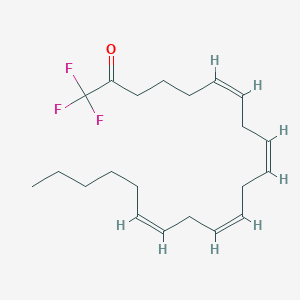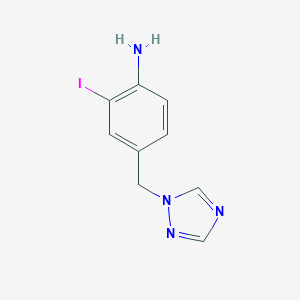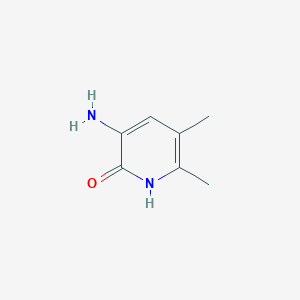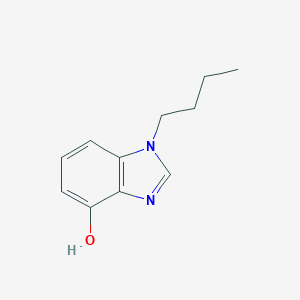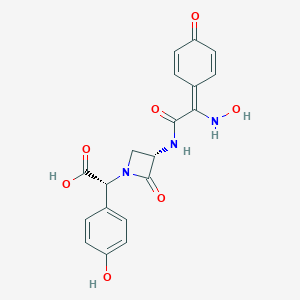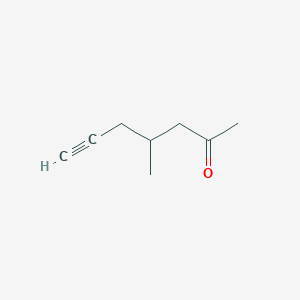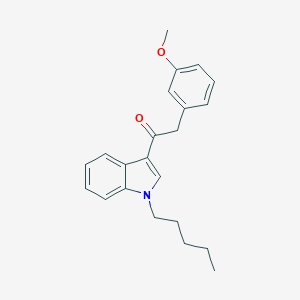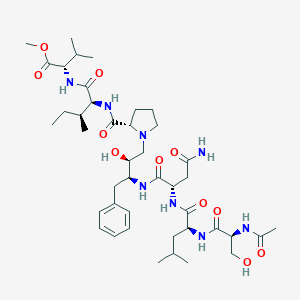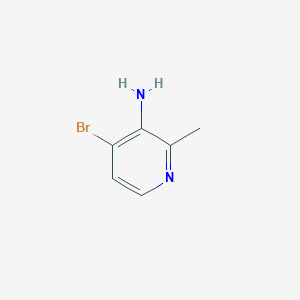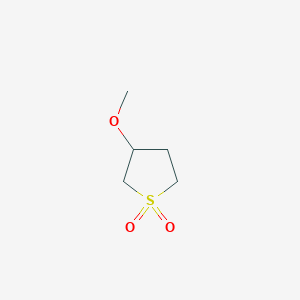
3-Methoxysulfolane
説明
3-Methoxysulfolane, also known as this compound, is a useful research compound. Its molecular formula is C5H10O3S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemistry and Battery Technology
- Sulfur Electrode Cycling : 3-Methoxysulfolane is used in electrolyte systems for sulfur electrodes. Its physicochemical properties influence the capacity of the electrode, particularly in mixtures with sulfolane and linear ethers (Kolosnitsyn et al., 2003).
- Li-ion Battery Electrolytes : In Li-ion batteries, mixtures including this compound have been studied for their stability and performance, particularly at elevated temperatures (Hofmann et al., 2014).
- Electroconduction in Sulfone Electrolytes : Studies on lithium perchlorate solutions in sulfones like this compound have highlighted the influence of solvent molecules on transport parameters in these electrolytes (Kolosnitsyn et al., 2001).
Chemical Synthesis and Catalysis
- Rhodium-Catalyzed Asymmetric Arylation : this compound derivatives, specifically 3-sulfolene, are involved in reactions with arylboronic acids under the influence of a chiral diene-rhodium catalyst (Lim & Hayashi, 2015).
- Surface Oxide Reduction : Thiol-terminated organosilanes, including derivatives of this compound, have been utilized for reducing copper oxide surfaces and forming protective layers, demonstrating potential applications in surface cleaning and passivation (Ganesan et al., 2005).
- Triethoxysilane Reactions : this compound is involved in three-component reactions with triethoxysilanes, sulfur dioxide, and hydrazines, catalyzed by copper, leading to the formation of N-aminosulfonamides (Wang et al., 2014).
Polymers and Materials Science
- Sulfonated Poly(arylene ether sulfone)s : These polymers, which can include methoxy groups like those in this compound, are studied as proton exchange membranes, exhibiting high proton conductivity and potential for fuel cell applications (Kim et al., 2008).
- Sulfone Electrolytes for Lithium Batteries : Sulfones, including this compound, have been synthesized and tested for use in rechargeable lithium batteries, demonstrating wide electrochemical stability and potential compatibility with various cathode materials (Sun & Angell, 2005).
Safety and Hazards
特性
IUPAC Name |
3-methoxythiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-8-5-2-3-9(6,7)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGUKLMWKCDKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301902 | |
| Record name | 3-Methoxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20627-66-1 | |
| Record name | NSC147303 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known physicochemical properties of 3-Methoxysulfolane?
A1: Research has focused on a few key properties:
- Dielectric Constant: The dielectric constant of this compound has been investigated [].
- Refractive Index: Studies have also determined the refractive index of this compound [].
Q2: How is this compound used in battery research?
A2: this compound has been explored as a potential component in electrolyte systems for lithium-sulfur batteries. Researchers have investigated the impact of this compound on the cycling performance of sulfur electrodes in these battery systems [].
Q3: Has this compound been studied in the context of other lithium salts besides lithium perchlorate?
A3: While the provided research focuses on lithium perchlorate solutions in sulfones including this compound [], further studies are needed to explore its interactions with other lithium salts for a comprehensive understanding of its potential in various electrolyte formulations.
Q4: What is known about the chemical reactivity of this compound?
A4: Research indicates that this compound undergoes deuterium exchange reactions, providing insights into its reactivity and potential for further chemical modifications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




